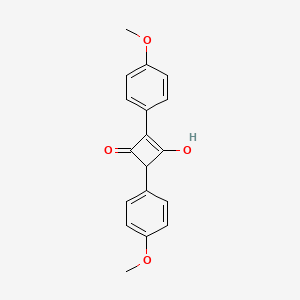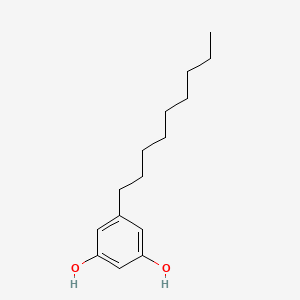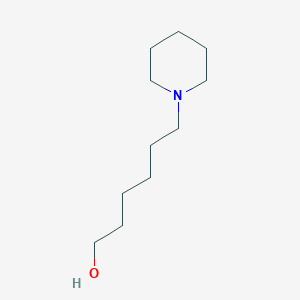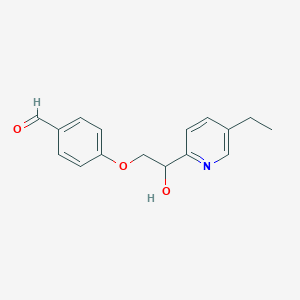
2,4-Diphenoxypyrimidine
Übersicht
Beschreibung
2,4-Diphenoxypyrimidine is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.28 and is commonly used in research .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves multi-component coupling reactions . For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-17-16(18-15)20-14-9-5-2-6-10-14/h1-12H . This code represents the connectivity and stereochemical information of the molecule .
Wissenschaftliche Forschungsanwendungen
1. Agricultural and Herbicidal Applications
2,4-Diphenoxypyrimidine derivatives, specifically 2,4-diphenyl pyrimidine derivatives, have been studied for their bleaching activities in plants. These compounds work by inhibiting the formation of colored carotenoids and the accumulation of phytoene, targeting the enzyme phytoene desaturase. This inhibition plays a significant role in agricultural contexts, particularly in the development of herbicides (Sandmann, 2001).
2. Antimicrobial and Antifungal Activity
Pyrimidine derivatives, including those related to this compound, have shown notable antimicrobial and antifungal activities. For instance, imidazole–pyrimidine hybrids have been synthesized and demonstrated effectiveness against various bacterial and fungal pathogens (Pathan & Rahatgaonkar, 2016). Similarly, other pyrimidine derivatives have been synthesized and evaluated for their antimicrobial properties, offering potential applications in pharmaceutical and medical research (Bhuiyan et al., 2005).
3. Cancer Research and Antitumor Agents
In the field of cancer research, diphenylfuran diamidines, which are structurally related to this compound, have been explored for their potential as antitumor agents. These compounds can accumulate selectively in cell nuclei or mitochondria, depending on their structure, and bind to DNA, offering a novel strategy for drug-induced apoptosis in cancer cells (Lansiaux et al., 2002).
4. Synthesis and Characterization in Chemistry
This compound and its derivatives are subjects of synthesis and characterization studies in the field of chemistry. These studies involve exploring various synthetic routes and characterizing the resulting compounds, which is crucial for their application in different scientific fields. For example, the synthesis and characterization of 2-methoxydiphenidine, a structurally related compound, have been detailed, highlighting the analytical challenges and differentiation techniques in chemical analysis (McLaughlin et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2,4-diphenoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-3-7-13(8-4-1)19-15-11-12-17-16(18-15)20-14-9-5-2-6-10-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGOATVEGVYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC(=NC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3aR,5R,6S,6aR)-5-(azidomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3138783.png)






![2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3138834.png)
![2-[(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]ethanol hydrochloride](/img/structure/B3138846.png)